ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Description
The compound ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is a 1,2,4-triazole derivative with a pyridinyl substituent at position 5 of the triazole ring and a dibenzofuran moiety linked via an acetamide group. This structure combines a heterocyclic triazole core—known for diverse bioactivity—with a sulfur bridge and aromatic substituents, which may enhance binding to biological targets.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c1-30-19-9-15-14-6-2-3-7-17(14)31-18(15)10-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-5-4-8-24-11-13/h2-11H,12,23H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHQWAIFHNSCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditionsEach step requires specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that acetamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this acetamide showed effectiveness against various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multidrug-resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A recent investigation published in the Journal of Medicinal Chemistry highlighted that derivatives with similar structures to this acetamide demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential.
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. Preclinical models have shown that this compound can reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs.
Data Table: Summary of Biological Activities
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes related to cancer progression and microbial resistance, thereby exerting its therapeutic effects.
Receptor Modulation
The compound may also act as a modulator for various receptors involved in inflammatory responses and cancer cell signaling pathways.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Anti-Exudative and Anti-Inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrated dose-dependent anti-exudative activity comparable to diclofenac sodium (8 mg/kg), with select derivatives (e.g., 3.1–3.21) achieving 35–45% inhibition of edema in rodent models .
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate () reduced liver damage in rats under acute immobilization stress, suggesting hepatoprotective and anti-stress properties .
Pharmacokinetics
- Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate () exhibited rapid absorption (Tmax = 5 min, Cmax = 279.67 µg/mL) but a short half-life (t1/2 = 0.32 h), indicating fast metabolism and clearance .
Receptor Modulation
- VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) () acts as an Orco receptor agonist, enhancing insect olfactory responses.
Metabolic Stability and Toxicity
- The dibenzofuran group in the target compound may improve metabolic stability compared to simpler aromatic substituents (e.g., phenyl in ), as fused aromatic systems resist oxidative degradation.
Key Research Findings and Implications
Structural Optimization : Pyridin-3-yl substitution (target compound) may enhance target selectivity over pyridin-2-yl analogs () due to altered steric interactions .
Bioactivity Trade-offs : While carboxylate salts () exhibit favorable solubility, their short half-lives necessitate formulation improvements for sustained efficacy .
Therapeutic Potential: The target compound’s dibenzofuran moiety could confer dual anti-inflammatory and neuroprotective effects, warranting further in vivo studies.
Biological Activity
Acetamide, 2-[[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.485 g/mol. Its structure features a triazole ring, a pyridine moiety, and a dibenzofuran group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole structures exhibit notable anticancer properties. Acetamide derivatives have shown effectiveness against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer) and A431 (skin cancer) cell lines using the MTT assay.
- IC50 Values : The IC50 values for the tested compounds ranged from 1.61 µg/mL to 28.399 µg/mL, indicating varying levels of cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity compared to those with electron-withdrawing groups .
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound 1 | HepG2 | 1.61 ± 1.92 | High |
| Compound 2 | A431 | 1.98 ± 1.22 | Moderate |
| Acetamide Derivative | HepG2 | 28.399 | Low |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Mechanism : The presence of the thiazole moiety is believed to enhance antibacterial activity by affecting bacterial metabolic pathways.
- Comparative Efficacy : Some derivatives have been reported to possess greater antibacterial activity than conventional antibiotics, suggesting their potential as new therapeutic agents .
The biological activity of acetamide derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
- Induction of Apoptosis : The structure-activity relationship studies indicate that specific substitutions on the triazole ring can enhance apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Study 1: Anticancer Evaluation
A study conducted on a series of N-substituted triazole derivatives demonstrated that those with methoxy substitutions exhibited significantly higher anticancer activity against HepG2 cells compared to unsubstituted analogs. The SAR analysis highlighted the importance of electron-donating groups in enhancing biological efficacy .
Study 2: Antimicrobial Assessment
In another investigation, various acetamide derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The results indicated that certain modifications led to improved inhibition rates, particularly against resistant strains of bacteria .
Q & A
Basic Research Question
- ¹H NMR : The thioether (–S–) linkage is inferred by the absence of a thiol (–SH) proton (δ 3.5–4.0 ppm) post-reaction. The dibenzofuran methoxy group appears as a singlet at δ 3.8–4.0 ppm .
- ESI-MS : The molecular ion peak [M+H]⁺ should align with the calculated molecular weight (e.g., ~500–550 Da, depending on substituents). Fragmentation patterns should confirm cleavage at the triazole-thioether bond .
What experimental strategies can resolve contradictions in reported anti-exudative activity data for structurally analogous compounds?
Advanced Research Question
Discrepancies in biological activity (e.g., anti-inflammatory vs. inconsistent exudate inhibition) may arise from:
- Substituent effects : Pyridin-3-yl vs. pyridin-2-yl groups alter electron density at the triazole ring, impacting receptor binding .
- Methodological variability : Standardize assays (e.g., carrageenan-induced paw edema in rodents) and control for solvent effects (DMSO vs. saline) .
- Dose-response profiling : Use nonlinear regression models to identify EC₅₀ values and compare potency across analogs .
How can computational modeling predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) or other inflammatory targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-thioether moiety and COX-2’s hydrophobic pocket (PDB ID: 5IKT). Prioritize residues Arg120 and Tyr355 for hydrogen bonding .
- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from in vitro COX-2 inhibition assays .
What are the challenges in characterizing the compound’s stability under physiological pH conditions, and how can degradation pathways be mitigated?
Advanced Research Question
- pH-dependent stability : The thioether bond is prone to oxidation at pH >7.4. Monitor via HPLC-UV at 254 nm, identifying degradation products like sulfoxide derivatives .
- Mitigation strategies : Encapsulation in PEGylated liposomes or co-administration with antioxidants (e.g., ascorbic acid) prolongs half-life in simulated gastric fluid .
How does the dibenzofuran moiety influence solubility and bioavailability compared to simpler aryl substituents?
Basic Research Question
- LogP analysis : The dibenzofuran group increases hydrophobicity (LogP ~3.5 vs. ~2.0 for phenyl analogs), reducing aqueous solubility but enhancing membrane permeability .
- Bioavailability : Pharmacokinetic studies in rodents show a 30% increase in AUC (area under the curve) for dibenzofuran derivatives due to slower hepatic clearance .
What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound class?
Advanced Research Question
Adopt a hybrid approach:
Fragment-based design : Deconstruct the molecule into triazole, thioacetamide, and dibenzofuran modules. Test individual fragments for activity .
Free-Wilson analysis : Quantify contributions of substituents (e.g., pyridinyl vs. furanyl) to anti-exudative potency .
Crystallography : Resolve X-ray structures of target-ligand complexes to validate docking predictions .
How can conflicting data on metabolic pathways (e.g., CYP450 isoform specificity) be reconciled?
Advanced Research Question
- In vitro assays : Use human liver microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .
- Isotope labeling : Track ¹⁴C-labeled compound metabolites via LC-MS/MS to distinguish oxidation at the triazole vs. dibenzofuran sites .
What are the best practices for scaling up synthesis without compromising stereochemical integrity?
Advanced Research Question
- Process optimization : Replace batch reflux with flow chemistry to control exothermic reactions and minimize byproducts .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization or toxicity prediction?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
